
Ioglycamic Acid
Overview
Description
Ioglycamic acid, also known by its trade name Biligram, is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging of the gall bladder . It is a complex organic molecule with the chemical formula C18H10I6N2O7 and a molar mass of 1127.712 g/mol . This compound is notable for its high iodine content, which enhances its radiopacity, making it useful in medical imaging.
Preparation Methods
Ioglycamic acid can be synthesized through a series of chemical reactions involving iodinated aromatic compounds. The synthetic route typically involves the reaction of 3-carboxy-2,4,6-triiodophenyl isocyanate with 2-(methoxyacetamido)-3,5,7-triiodobenzoic acid . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ioglycamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the iodine atoms, potentially leading to deiodinated derivatives.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where iodine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ioglycamic acid has several scientific research applications:
Medical Imaging: Its primary use is as a contrast agent in X-ray imaging of the gall bladder and biliary tract.
Radiopharmaceuticals: Iodine-131 labeled this compound has been evaluated for dynamic scintiscanning in hepatobiliary disorders.
Chemical Research: The compound’s unique structure and reactivity make it a subject of study in organic chemistry and radiochemistry.
Biological Studies: Its interactions with biological tissues and its pharmacokinetics are of interest in pharmacological research.
Mechanism of Action
The mechanism of action of ioglycamic acid involves its high iodine content, which enhances its radiopacity. When administered, the compound is selectively taken up by the gall bladder and biliary tract, allowing for clear imaging during X-ray procedures . The molecular targets include the biliary ducts and gall bladder, where the compound accumulates, providing contrast against surrounding tissues .
Comparison with Similar Compounds
Ioglycamic acid can be compared with other iodinated contrast agents such as meglumine iotroxate and meglumine iodoxamate . These compounds share similar uses in medical imaging but differ in their chemical structures and specific applications. This compound is unique due to its specific iodine arrangement and its effectiveness in gall bladder imaging .
Similar Compounds
These compounds are also used as contrast agents but may vary in their pharmacokinetics, imaging clarity, and side effect profiles .
Properties
CAS No. |
2618-25-9 |
---|---|
Molecular Formula |
C18H10I6N2O7 |
Molecular Weight |
1127.7 g/mol |
IUPAC Name |
3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |
InChI Key |
FZDZULUFHNDEDJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Appearance |
Solid powder |
2618-25-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid, Ioglycamic Bilivistan Ioglycamic Acid Ioglycamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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